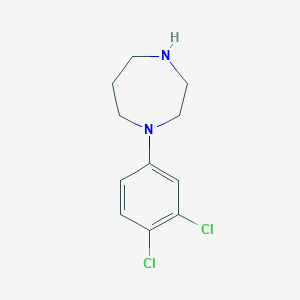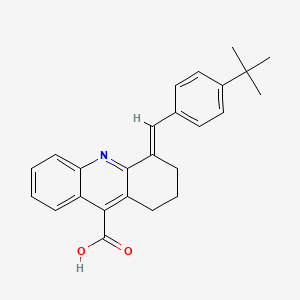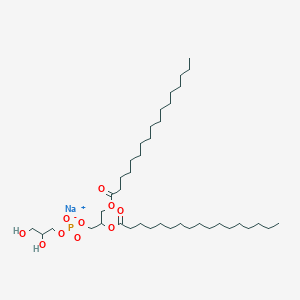
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes long-chain fatty acids and a phosphate group, making it a valuable molecule in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable in further research and industrial processes .
Aplicaciones Científicas De Investigación
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is widely used in scientific research, including:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: In the study of lipid metabolism and membrane structures.
Industry: Used in the formulation of specialized industrial products and materials.
Mecanismo De Acción
The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diheptadecanoyl-sn-Glycero-3-Phosphatidylcholine: Similar in structure but with a choline group instead of glycerol.
2,3-Dihydroxypropyl (®-2-(oleoyloxy)-3-(pentadecanoyloxy)propyl) phosphate: A related compound with different fatty acid chains
Uniqueness
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is unique due to its specific combination of long-chain fatty acids and phosphate group, providing distinct properties and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C40H78NaO10P |
|---|---|
Peso molecular |
773.0 g/mol |
Nombre IUPAC |
sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C40H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37-38,41-42H,3-36H2,1-2H3,(H,45,46);/q;+1/p-1 |
Clave InChI |
KPXRLCBGVWDJKW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B12317126.png)
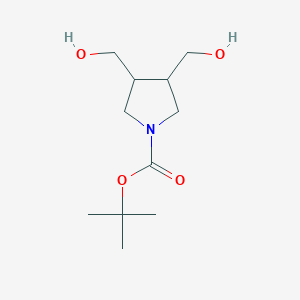
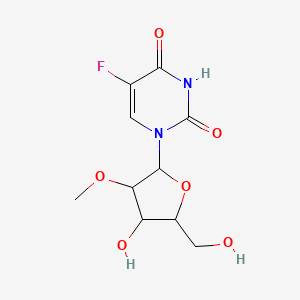
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B12317162.png)
![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
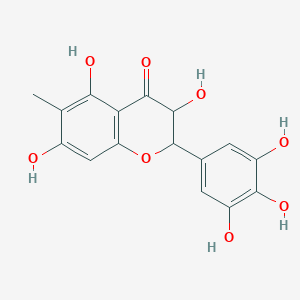
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)
